Product packaging for cytomegalovirus phosphoprotein 71kDa(Cat. No.:CAS No. 107852-97-1)

cytomegalovirus phosphoprotein 71kDa

Cat. No.: B1166231
CAS No.: 107852-97-1
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Description

Significance of pp71 within the Human Cytomegalovirus (HCMV) Lifecycle

The significance of pp71 is most evident at the very beginning of an HCMV infection. It is a key transactivator of viral immediate-early (IE) gene expression, which is the crucial first step in the viral replication cascade. asm.orgasm.org By stimulating the major immediate-early promoter (MIEP), pp71 initiates the sequence of viral gene expression necessary for productive infection. frontiersin.org Viruses lacking the gene for pp71 exhibit severe growth defects and impaired IE gene expression, particularly at low multiplicities of infection, underscoring its importance for efficient viral replication. nih.govpnas.org

Genomic Encoding and Classification of pp71 (UL82 Gene Product)

The phosphoprotein pp71 is encoded by the UL82 gene, located in the unique long (UL) region of the HCMV genome. nih.govwisc.edu It is classified as a 71-kilodalton phosphoprotein, a designation derived from its apparent molecular weight on electrophoretic gels and the fact that it undergoes phosphorylation during infection. wisc.eduasm.org Initially, it was identified as one of the major structural proteins of the virion. nih.gov The UL82 gene is expressed with early-late kinetics during the viral replication cycle, and the resulting pp71 protein is then incorporated into the tegument layer of new virions. wisc.edu Structurally, the full-length pp71 protein consists of a single polypeptide chain of 559 amino acids that predominantly folds into three β-barrels. nih.govnih.gov In its functional state, pp71 can form a dimer. nih.gov

Role as a Key Tegument Protein of HCMV

Human cytomegalovirus, like all herpesviruses, possesses a protein-rich layer called the tegument, situated between the nucleocapsid and the viral envelope. nih.gov This layer contains numerous viral proteins that are released into the host cell's cytoplasm immediately upon fusion of the viral envelope with the cell membrane. nih.gov The pp71 protein is a major constituent of this tegument. nih.govpnas.org

As a tegument protein, pp71 is delivered directly into the host cell at the time of infection, allowing it to exert its functions before the de novo synthesis of viral proteins begins. nih.govwisc.edu This immediate availability is crucial for its role in initiating viral gene expression and counteracting host defenses from the very outset of infection. nih.govfrontiersin.org Upon entry, tegument-delivered pp71 is transported to the nucleus in cell types that support lytic replication, such as fibroblasts, where it can access its molecular targets. frontiersin.orgpnas.org However, in certain cell types like incompletely differentiated myeloid cells where latency is established, pp71 fails to reach the nucleus and remains in the cytoplasm, preventing the initiation of the lytic cycle. wisc.eduresearchgate.net

Overview of pp71's Multifunctional Nature in Host-Pathogen Interactions

The interaction between HCMV and its host is a complex battle, and pp71 is one of the virus's key weapons. Its multifunctional nature is central to tipping the scales in favor of the virus. The major functions of pp71 can be broadly categorized into controlling viral gene expression, evading host immune responses, and regulating the cell cycle. nih.govresearchgate.net

A primary mechanism by which pp71 activates viral gene expression is by counteracting the host's intrinsic antiviral defenses. wisc.edu Specifically, pp71 targets cellular proteins located in nuclear structures known as promyelocytic leukemia nuclear bodies (PML-NBs), which are involved in transcriptional repression. wisc.edu The most well-characterized interaction is with the cellular protein Daxx. wisc.eduasm.org Daxx is a transcriptional repressor that associates with histone deacetylases (HDACs) to silence gene expression, including that of the incoming viral genome. frontiersin.orgnih.gov By binding to Daxx, pp71 induces its degradation through a proteasome-dependent, ubiquitin-independent pathway. wisc.eduplos.org This action relieves the Daxx-mediated repression of the viral MIEP, allowing for the transcription of immediate-early genes. frontiersin.orgasm.org In addition to Daxx, pp71 also displaces another repressive protein, ATRX, from these nuclear domains, further contributing to the activation of viral gene expression. nih.gov

Beyond its role in transcription, pp71 also manipulates the host cell cycle. It targets members of the retinoblastoma (Rb) family of tumor suppressors for degradation, which promotes cell cycle progression from the G1 to the S phase. nih.govwisc.edu This manipulation may create a cellular environment rich in the necessary precursors for viral DNA replication. nih.gov Furthermore, pp71 has been implicated in immune evasion by interfering with the major histocompatibility complex (MHC) class I antigen presentation pathway, potentially helping the infected cell to hide from the host's adaptive immune system. nih.gov

Data Tables

Table 1: Key Functions of Human Cytomegalovirus Phosphoprotein 71kDa (pp71)

Function CategorySpecific ActionConsequence for HCMV Lifecycle
Viral Gene Expression Transactivates the Major Immediate-Early Promoter (MIEP). frontiersin.orgasm.orgInitiates the cascade of viral gene expression required for productive replication. frontiersin.org
Counteracts cellular repressors Daxx and ATRX. wisc.edunih.govPrevents silencing of the viral genome by host intrinsic defense mechanisms. frontiersin.org
Enhances infectivity of viral DNA. nih.govIncreases the efficiency of establishing a productive infection. nih.gov
Host Cell Cycle Manipulation Induces degradation of retinoblastoma (Rb) family proteins. nih.govwisc.eduAccelerates cell cycle progression into S-phase, creating a favorable environment for viral DNA synthesis. nih.gov
Immune Evasion Downregulates cell surface expression of MHC class I molecules. nih.govMay help infected cells evade recognition and elimination by cytotoxic T lymphocytes. nih.gov
Infection Outcome Determination Nuclear localization in differentiated cells. frontiersin.orgwisc.eduPromotes lytic infection. wisc.edu
Cytoplasmic retention in incompletely differentiated cells. wisc.eduresearchgate.netContributes to the establishment of latency. wisc.edu

Table 2: Cellular Interaction Partners of pp71 and Functional Outcomes

Cellular ProteinLocation of InteractionOutcome of Interaction
Daxx (Death Domain-Associated Protein) Promyelocytic Leukemia Nuclear Bodies (PML-NBs). wisc.edupp71 binds to Daxx, leading to its SUMOylation and subsequent proteasome-dependent degradation. wisc.edunih.gov This relieves transcriptional repression of the viral MIEP. asm.org
ATRX (Alpha-thalassemia/mental retardation, X-linked) Promyelocytic Leukemia Nuclear Bodies (PML-NBs). nih.govpp71 displaces ATRX from PML-NBs, contributing to the reversal of host-mediated transcriptional silencing. nih.gov
Retinoblastoma (Rb) Family Proteins Nucleus. nih.govwisc.edupp71 targets hypophosphorylated Rb proteins for proteasome-dependent degradation, promoting cell cycle progression. nih.govwisc.edu
Histone Deacetylases (HDACs) Indirectly via Daxx. frontiersin.orgBy causing the degradation of the Daxx repressor complex, pp71 prevents HDAC-mediated silencing of the viral genome. frontiersin.org

Properties

CAS No.

107852-97-1

Molecular Formula

C26H64Cl6N6

Synonyms

cytomegalovirus phosphoprotein 71kDa

Origin of Product

United States

Molecular Architecture and Functional Domains of Cytomegalovirus Phosphoprotein 71kda

Structural Organization of pp71

As its name implies, pp71 is a phosphoprotein with an apparent molecular weight of 71 kDa. nih.govfrontiersin.org It is a major component of the virion's tegument, a proteinaceous layer situated between the nucleocapsid and the viral envelope. wisc.edu Upon infection, pp71 is released into the cell and translocates to the nucleus in cell types permissive for lytic infection. nih.gov The subcellular localization of pp71 is a key determinant of the infection's outcome—whether it proceeds to a lytic cycle or establishes latency. wisc.edu In latently infected cells, for instance, tegument-delivered pp71 fails to reach the nucleus and remains in the cytoplasm. wisc.edu

The protein undergoes several post-translational modifications that are crucial for its function and localization. It is phosphorylated on multiple residues, and these modifications have been shown to control its subcellular distribution in ectopically expressed systems. nih.gov In addition to phosphorylation, pp71 is also modified by SUMOylation, although a specific role for this modification has not yet been fully demonstrated. nih.gov

Identification and Characterization of Functional Interaction Domains

The diverse functions of pp71, from transcriptional activation to cell cycle manipulation, are executed through its interaction with specific host cell proteins. frontiersin.orgresearchgate.net These interactions are facilitated by discrete domains on the pp71 protein that bind to its cellular targets. Key among these are the domains responsible for interacting with the cellular proteins Daxx and members of the Retinoblastoma (Rb) family of tumor suppressors. wisc.edu

A primary mechanism by which pp71 activates viral gene expression is by counteracting the repressive activities of the cellular Daxx protein. wisc.edu Daxx is a component of promyelocytic leukemia nuclear bodies (PML-NBs) and contributes to the transcriptional silencing of incoming viral genomes, a process known as intrinsic immunity. wisc.edunih.gov

pp71 directly binds to Daxx via two identified Daxx-Interaction Domains (DIDs). wisc.edu This interaction is a prerequisite for several downstream events that neutralize Daxx's repressive function. Upon binding, pp71 localizes to the PML-NBs and disrupts the association between Daxx and another chromatin-associated factor, ATRX. wisc.eduasm.org Subsequently, pp71 induces the degradation of Daxx through a proteasome-dependent, yet ubiquitin-independent, pathway. wisc.edunih.gov This degradation of Daxx alleviates the repression on the viral Major Immediate Early Promoter (MIEP), allowing for the robust expression of viral immediate-early (IE) genes, a crucial step for initiating a lytic infection. nih.gov Research using a pp71 mutant with a deletion in a DID region (amino acids 324-331) demonstrated that this variant was unable to bind or degrade Daxx, confirming the critical role of this domain in the interaction. nih.gov

FeatureDescriptionReference
Interacting Viral ProteinCytomegalovirus Phosphoprotein 71kDa (pp71) wisc.edunih.gov
Cellular TargetDeath Domain-Associated Protein (Daxx) wisc.edunih.gov
Interaction Domains on pp71Two Daxx-Interaction Domains (DIDs) wisc.edu
Key pp71 RegionA region including amino acids 324-331 is critical for the interaction. nih.gov
Functional Consequences of Interaction
  • Disruption of Daxx-ATRX complexes. wisc.eduasm.org
  • Induction of Daxx SUMOylation. wisc.edu
  • Proteasome-dependent, ubiquitin-independent degradation of Daxx. wisc.edunih.gov
  • Alleviation of transcriptional repression on the viral genome.
  • wisc.eduasm.orgnih.gov

    In addition to neutralizing intrinsic immunity, pp71 manipulates the host cell cycle, a function that is common among DNA viruses to create a favorable environment for viral replication. wisc.eduresearchgate.net pp71 achieves this by targeting the Retinoblastoma (Rb) family of tumor suppressor proteins (pRb, p107, and p130) for degradation. wisc.edu These proteins are key regulators that block the transition from the G1 to the S phase of the cell cycle. youtube.comyoutube.com

    The interaction between pp71 and Rb proteins is mediated by a short linear motif, LxCxE (Leucine-any-Cysteine-any-Glutamic acid), present in the pp71 sequence. researchgate.net This motif binds to a conserved surface pocket on the Rb family proteins. researchgate.netmdpi.comnih.gov While the canonical binding motif is LxCxE, related sequences such as LxCxD have also been shown to interact with the Rb pocket domain in other proteins. nih.gov The binding of the pp71 LxCxE motif to Rb leads to the degradation of the hypophosphorylated, active forms of the Rb proteins. wisc.edu This degradation is proteasome-dependent but occurs independently of ubiquitination. wisc.edufrontiersin.org By eliminating these key cell cycle inhibitors, pp71 promotes the cell's progression from a quiescent (G0) or G1 state into the S phase, ensuring the availability of cellular machinery required for viral DNA synthesis. wisc.edu

    FeatureDescriptionReference
    Interacting Viral ProteinThis compound (pp71) researchgate.net
    Cellular TargetsRetinoblastoma (Rb) family of tumor suppressor proteins (pRb, p107, p130). wisc.edu
    Binding Motif on pp71LxCxE (Leucine-any-Cysteine-any-Glutamic acid). researchgate.net
    Binding Site on TargetThe conserved "pocket domain" of Rb family proteins. mdpi.comnih.gov
    Functional Consequences of Interaction
  • Proteasome-dependent, ubiquitin-independent degradation of hypophosphorylated Rb proteins. wisc.edufrontiersin.org
  • Inactivation of cell cycle checkpoint control. youtube.com
  • Stimulation of cell cycle progression from G1 into S phase. wisc.edunih.gov
  • wisc.edunih.govfrontiersin.orgyoutube.com

    Role of Cytomegalovirus Phosphoprotein 71kda in Viral Gene Expression and Replication Dynamics

    Initiation of Immediate-Early (IE) Gene Expression

    The commencement of a productive HCMV infection is contingent upon the expression of the viral IE genes. frontiersin.org The tegument-delivered pp71 protein is a key viral factor that ensures this process is efficiently initiated. wisc.edufrontiersin.org Its absence leads to a significant impairment of IE gene expression and a pronounced defect in viral replication, particularly at low multiplicities of infection. nih.govfrontiersin.org

    Transactivation of the Major Immediate-Early Promoter (MIEP)

    The major immediate-early promoter (MIEP) governs the transcription of the crucial IE1 and IE2 proteins, which are essential for driving the lytic cascade. frontiersin.orgwaocp.org While the MIEP contains binding sites for numerous cellular transcription factors, it is not fully active on its own within the context of the viral genome upon infection. frontiersin.orgasm.org Instead, it requires transactivation by a virally encoded protein delivered with the infecting virion. frontiersin.org

    Research has identified pp71 as this key tegument transactivator. wisc.edufrontiersin.org Early studies demonstrated that pp71 could stimulate the MIEP in reporter gene assays. frontiersin.org It has also been shown to cooperate with other tegument proteins, such as ppUL35, to synergistically enhance the activation of the HCMV MIEP. nih.gov This transactivation function is crucial for initiating the viral gene expression program necessary for a productive infection. nih.gov

    Overcoming Host Transcriptional Repression at the Pre-IE Stage

    Upon entry into the nucleus, the HCMV genome is immediately targeted by the host's intrinsic immune defenses. nih.govfrontiersin.org A key component of this defense is the cellular protein Daxx, which is a component of promyelocytic leukemia nuclear bodies (PML-NBs). wisc.eduresearchgate.net Daxx acts as a transcriptional repressor by recruiting histone deacetylases (HDACs) to the viral MIEP, which results in a transcriptionally silent chromatin state and halts the viral life cycle before it can begin. researchgate.netnih.govasm.org

    The primary mechanism by which pp71 transactivates the MIEP is by neutralizing this Daxx-mediated repression. nih.govasm.org Immediately after infection, pp71 translocates to the nucleus and localizes to PML-NBs, where it directly interacts with Daxx. wisc.edunih.gov This interaction leads to the proteasome-dependent, ubiquitin-independent degradation of Daxx. wisc.eduasm.org By inducing the degradation of Daxx, pp71 effectively removes the repressive HDAC complexes from the MIEP, allowing for the initiation of viral IE gene transcription. asm.org Furthermore, pp71 displaces another Daxx-binding protein, ATRX, from PML-NBs, which also contributes to alleviating the repression of IE transcription. nih.gov

    Contribution to Overall Viral Replication Efficiency

    Impact of pp71-Null Viruses on Replication

    The importance of pp71 is starkly illustrated by the phenotype of recombinant viruses engineered to lack the UL82 gene (pp71-null viruses). These viruses exhibit a severe growth defect and a pronounced replication defect, especially at low multiplicities ofinfection. wisc.edunih.govfrontiersin.org Cells infected with pp71-null viruses show a marked decrease in the expression of viral immediate-early genes, not only from the major IE locus (UL122-UL123) but also from other loci such as UL36-UL38. wisc.edu This demonstrates that the role of pp71 extends beyond the MIEP and that it is critical for initiating a broad program of IE gene expression required for efficient viral replication. nih.gov

    Requirement for Efficient Viral Progeny Production

    By ensuring robust IE gene expression at the outset, pp71 sets the stage for the entire viral replication cascade to proceed efficiently. The timely and ample production of IE proteins is necessary for the subsequent expression of early and late viral genes, which encode proteins required for viral DNA replication, virion assembly, and egress. asm.org Cotransfection of a plasmid expressing pp71 with viral DNA has been shown to increase the infectivity of the viral DNA by 30- to 80-fold, leading to more efficient late gene expression and the production of infectious progeny. asm.org This highlights that pp71's initial actions are not just sufficient but necessary to achieve a level of IE protein expression that can sustain a productive replication cycle and lead to the efficient production of new virus particles. asm.org

    Mechanisms of Viral Gene Transcription Promotion

    The promotion of viral gene transcription by pp71 is a multi-faceted process centered on its ability to counteract cellular repressive mechanisms.

    Mechanism Target Outcome
    Neutralization of Intrinsic Defense DaxxInduces proteasome-dependent, ubiquitin-independent degradation. wisc.eduasm.org
    Displacement of Repressive Factors ATRXDisplaces from PML-NBs, contributing to the relief of transcriptional repression. nih.gov
    Cooperative Transactivation ppUL35Interacts with ppUL35 to cooperatively activate the MIEP. nih.gov

    The central mechanism of pp71's function is its targeted degradation of the Daxx protein. asm.org This action directly relieves the HDAC-mediated silencing of the MIEP. asm.org The interaction is highly specific, requiring direct binding of pp71 to Daxx. wisc.edunih.gov Following this binding, pp71 can also induce the SUMOylation of Daxx. nih.gov In addition to targeting Daxx, pp71 also displaces the chromatin-associated factor ATRX from PML-NBs, further dismantling the host's repressive machinery at these sites. nih.gov The ability of pp71 to interact with other viral proteins, such as ppUL35, points to a cooperative strategy to ensure robust activation of the MIEP. nih.gov These mechanisms collectively ensure that the incoming viral genome is not silenced and can be efficiently transcribed to initiate a productive infection.

    Prevention of Transcriptionally Repressive Heterochromatin Assembly

    Upon entering the nucleus of a host cell, the HCMV genome is rapidly targeted by an intrinsic immune defense mechanism mediated by proteins residing in promyelocytic leukemia nuclear bodies (PML-NBs). wisc.edumdpi.com A key component of this defense is the cellular protein Daxx, which acts to silence viral gene expression by recruiting chromatin-remodeling factors, including histone deacetylases (HDACs), to the viral DNA. nih.govresearchgate.net This process facilitates the assembly of transcriptionally repressive heterochromatin, effectively shutting down the expression of viral IE genes necessary for lytic replication. wisc.edunih.gov

    The pp71 protein directly neutralizes this cellular defense. researchgate.net Delivered into the cell by the infecting virion, pp71 translocates to the nucleus where it localizes to PML-NBs and directly interacts with Daxx. nih.govmdpi.com This interaction serves two main purposes. First, it disrupts the association between Daxx and another key repressive protein, ATRX (alpha thalassemia/mental retardation syndrome X-linked), a histone chaperone involved in depositing the histone variant H3.3 to form heterochromatin. wisc.edumdpi.commdpi.com Second, pp71 binding triggers the degradation of Daxx via a rare proteasome-dependent, ubiquitin-independent pathway. wisc.edumdpi.com

    By mediating the degradation of Daxx and disrupting the Daxx-ATRX complex, pp71 effectively prevents the recruitment of the cellular silencing machinery to the viral genome. wisc.edumdpi.com This action limits the deposition of repressive histones and thwarts the formation of heterochromatin, thereby ensuring the viral Major Immediate Early Promoter (MIEP) remains accessible to the cellular transcription machinery and allowing for robust IE gene expression to commence. wisc.edunih.gov

    Table 1: Key Cellular Proteins Targeted by pp71 to Prevent Heterochromatin Assembly

    This table summarizes the primary cellular factors involved in the pp71-mediated antagonism of repressive chromatin formation.

    ProteinCellular Function in Intrinsic DefenseEffect of pp71 Interaction
    Daxx A scaffold protein within PML-NBs; recruits histone deacetylases (HDACs) and ATRX to viral DNA to silence gene expression. nih.govresearchgate.netpp71 binds to Daxx and induces its proteasomal degradation, preventing its repressive functions. wisc.eduresearchgate.netmdpi.com
    ATRX A histone chaperone that, in complex with Daxx, deposits histone variant H3.3, contributing to heterochromatin formation. wisc.edumdpi.compp71 binding to Daxx disrupts the Daxx-ATRX complex, preventing ATRX from being recruited to viral DNA. wisc.edufrontiersin.org
    PML-NBs Nuclear structures that accumulate transcriptional repressors like Daxx and ATRX, acting as sites for intrinsic defense against viral genomes. nih.govresearchgate.netpp71 localizes to PML-NBs to target and neutralize the repressive components assembled there. wisc.edumdpi.com

    Facilitation of Histone Acetylation at Viral Promoters

    The transcriptional state of chromatin is largely governed by the post-translational modification of histone proteins. Histone acetylation is a key epigenetic mark associated with transcriptionally active euchromatin, as it neutralizes the positive charge of lysine (B10760008) residues on histones, relaxing the chromatin structure and making DNA more accessible to transcription factors. Conversely, histone deacetylation, mediated by histone deacetylases (HDACs), leads to chromatin compaction and transcriptional repression.

    The Daxx protein functions as a transcriptional co-repressor in large part through its ability to associate with and recruit HDACs to specific gene promoters. nih.govresearchgate.netuniprot.org In the context of an HCMV infection, the Daxx-mediated recruitment of HDACs to the viral MIEP results in the removal of acetyl groups from histones, which contributes to the formation of repressive heterochromatin and the silencing of IE gene expression. researchgate.net

    The action of pp71 directly counteracts this process. By inducing the degradation of the Daxx protein, pp71 effectively eliminates the scaffold required for the recruitment of HDACs to viral promoters. nih.govresearchgate.net The removal of this repressive machinery prevents the deacetylation of histones at these critical regulatory regions. This facilitates a chromatin environment characterized by higher levels of histone acetylation, which is permissive for the binding of RNA polymerase II and other transcriptional activators, ultimately stimulating viral IE gene expression. researchgate.net

    Table 2: Mechanism of pp71-Mediated Promotion of a Pro-Transcriptional Chromatin State

    This table outlines the sequential steps through which pp71 action leads to a chromatin environment favorable for viral gene expression.

    StepMolecular EventConsequence
    1 Tegument-delivered pp71 translocates to the nucleus. nih.govpp71 gains access to host chromatin-remodeling factors.
    2 pp71 binds to the cellular protein Daxx. nih.govmdpi.comThe interaction initiates the neutralization of the Daxx-mediated repressive pathway.
    3 pp71 induces the proteasome-dependent degradation of Daxx. researchgate.netmdpi.comThe Daxx-HDAC complex is prevented from assembling on viral promoters. nih.govresearchgate.net
    4 HDACs are no longer recruited to the viral MIEP. researchgate.netHistone deacetylation is inhibited at viral promoters.
    5 Histone acetylation levels are maintained or increased.Chromatin remains in an open, transcriptionally active state, facilitating viral gene expression.

    Promotion of Viral Translation

    Beyond its well-documented role in transcriptional activation, pp71 is also understood to promote viral replication by influencing the translation of mRNAs. researchgate.netnih.gov While the mechanisms governing this function are not as extensively detailed as its activities in counteracting chromatin silencing, research indicates that pp71 possesses the ability to bind RNA. nih.govnih.gov This interaction suggests a direct role in post-transcriptional processes.

    It has been reported that pp71 can influence the translation of both viral and cellular mRNAs, although the specific RNA-binding domain within the pp71 protein has not yet been precisely mapped. nih.gov This function appears to be distinct from its role as a transcriptional activator that increases the abundance of viral mRNA. By directly interacting with mRNA molecules, pp71 may act as an IRES trans-acting factor (ITAF) or otherwise modulate the association of viral transcripts with the host's ribosomal machinery to enhance the efficiency of protein synthesis. This activity would ensure that the viral mRNAs, once transcribed, are rapidly and efficiently translated into the proteins required for the progression of the viral life cycle. The comprehensive mechanisms underlying pp71's role in translation remain an area of ongoing investigation. nih.gov

    Cytomegalovirus Phosphoprotein 71kda and Host Cell Cycle Modulation

    Induction of Quiescent Cells into the Cell Cycle (G0 to S Phase)

    One of the key functions of pp71 is to stimulate quiescent cells, which are in the G0 phase (a state of reversible cell cycle arrest), to re-enter the cell cycle and proceed into the S phase, the period of DNA synthesis. frontiersin.orgnih.govwisc.edu Viruses like HCMV are dependent on the host cell's machinery for their replication, and inducing a quiescent cell to enter a proliferative state ensures the availability of necessary enzymes and substrates for viral DNA synthesis. nih.govnih.gov

    The mechanism by which pp71 induces quiescent cells to enter the S phase is directly linked to its ability to target and neutralize the retinoblastoma family of proteins. nih.govwisc.edu By promoting the degradation of these key cell cycle inhibitors, pp71 effectively releases the brakes on cell cycle progression, pushing the cell from G0 into G1 and subsequently into S phase. nih.govfrontiersin.org This activity is dependent on a specific amino acid sequence within pp71, the LxCxD motif, which is essential for its interaction with the Rb proteins. frontiersin.orgnih.govnih.gov A mutant pp71 protein with a single amino acid change in this motif is unable to induce DNA synthesis in quiescent cells. nih.gov

    Acceleration of Cell Cycle Progression through G1 Phase

    In addition to its role in activating quiescent cells, pp71 also accelerates the progression of already cycling cells through the G1 phase. nih.govnih.gov This function helps infected cells more rapidly reach the late G1 phase, a point at which HCMV often arrests the cell cycle, presumably to optimize conditions for viral replication. nih.govnih.gov

    Interestingly, the acceleration of the G1 phase appears to be a distinct function from the induction of quiescent cells into the cell cycle. nih.govwisc.edu Research has shown that a mutant form of pp71, which is incapable of inducing quiescent cells to enter the S phase (due to a mutation in its Rb-binding motif), still retains the ability to speed up G1 progression. nih.govnih.gov This suggests that pp71 employs a separate, Rb-independent mechanism to influence the G1 phase, although the specifics of this pathway are less clear. frontiersin.orgnih.govwisc.edu This dual functionality allows pp71 to effectively manipulate the cell cycle at different stages to the virus's advantage.

    Interaction with and Degradation of Retinoblastoma Family Proteins

    The primary mechanism through which pp71 modulates the cell cycle is by targeting the retinoblastoma family of tumor suppressor proteins: the retinoblastoma protein (Rb), p107, and p130. nih.govnih.govnih.gov These proteins are critical gatekeepers of the G1/S transition, functioning by binding to E2F transcription factors and repressing the expression of genes required for S phase entry. nih.govnih.gov

    pp71 specifically binds to and induces the degradation of the hypophosphorylated (active) forms of these proteins. nih.govprinceton.edupnas.org This interaction is mediated by a conserved LxCxD motif within pp71, which is similar to the LxCxE motif found in oncoproteins of other DNA tumor viruses like adenovirus E1A and simian virus 40 T antigen that also target the Rb family. nih.govprinceton.eduasm.org

    Summary of pp71 Interaction with Retinoblastoma Family Proteins
    Target ProteinForm Targeted by pp71Mediating Motif in pp71Outcome of Interaction
    Retinoblastoma (Rb)HypophosphorylatedLxCxDProteasome-dependent degradation
    p107HypophosphorylatedLxCxDProteasome-dependent degradation
    p130HypophosphorylatedLxCxDProteasome-dependent degradation

    A remarkable feature of pp71-mediated degradation of the Rb family is the pathway it utilizes. While the degradation requires the cellular proteasome, a multi-protein complex responsible for degrading unwanted or damaged proteins, it occurs in the absence of ubiquitination. nih.govpnas.orgpnas.org Typically, proteins targeted for proteasomal degradation are first tagged with chains of a small protein called ubiquitin. pnas.org The pp71-mediated process bypasses this requirement. nih.govpnas.org

    This ubiquitin-independent degradation is a rare mechanism. nih.govwisc.edu Further investigation has revealed that while the ubiquitin-tagging machinery is not needed, the 19S regulatory particle of the proteasome is required for the degradation of Rb and another pp71 target, Daxx. nih.govasm.org This indicates that pp71 uses a unique mechanism to deliver its target proteins to the proteasome for destruction without the conventional ubiquitin signal. asm.org

    Characteristics of pp71-Mediated Rb Degradation
    Component/ProcessInvolvementDescription
    ProteasomeRequiredThe 26S proteasome complex is necessary for the degradation of Rb family proteins. nih.govpnas.org
    UbiquitinationNot RequiredRb proteins are not tagged with polyubiquitin chains before degradation. nih.govpnas.org
    19S Regulatory ParticleRequiredThis component of the proteasome is essential for the ubiquitin-independent degradation process. nih.govasm.org

    The inactivation of the Rb family of proteins is a common strategy among DNA viruses to create a cellular state that is favorable for viral replication. nih.gov By pushing cells into the S phase, the virus gains access to the cellular DNA replication machinery and a rich pool of deoxyribonucleotides needed for the synthesis of viral genomes. nih.govnih.gov

    However, the precise importance of pp71-mediated Rb degradation for HCMV replication is complex. HCMV possesses multiple, redundant mechanisms to neutralize the Rb/E2F pathway, including the viral kinase pUL97, which also targets Rb for inactivation. wisc.eduasm.org Studies with mutant viruses that express a form of pp71 unable to degrade Rb have shown that these viruses can still replicate as efficiently as the wild-type virus in cultured cells. wisc.edu This suggests that the degradation of Rb by pp71 is not essential for lytic replication in vitro, likely due to the compensatory actions of other viral proteins. wisc.edu Despite this redundancy, the fact that HCMV employs several proteins to target this specific cellular pathway highlights the critical importance of overcoming the Rb-mediated cell cycle block for a successful infection. wisc.eduasm.org Paradoxically, some research indicates that HCMV replicates less efficiently in cells where Rb has been knocked down, suggesting that Rb may also play a positive role in the viral life cycle that is not yet fully understood. nih.govfrontiersin.orgasm.org

    Cytomegalovirus Phosphoprotein 71kda in Host Intrinsic and Innate Immune Evasion

    Antagonism of Nuclear Domain 10 (ND10) Components

    Nuclear Domain 10 (ND10), also known as PML nuclear bodies, are subnuclear structures that act as a primary line of defense against incoming viral genomes. nih.govasm.org They accumulate various restriction factors that can silence viral gene expression. HCMV pp71 has developed direct countermeasures to neutralize the restrictive environment of ND10. asm.org

    The cellular protein Daxx is a major component of ND10 and a potent transcriptional repressor that silences HCMV immediate-early (IE) gene expression. nih.gov It achieves this by recruiting histone deacetylases (HDACs) to the viral Major Immediate-Early Promoter (MIEP), thereby preventing the initiation of the lytic replication cycle. nih.gov

    The HCMV tegument protein pp71 directly counteracts this silencing by targeting Daxx for degradation. nih.gov Upon entering the nucleus, pp71 binds to Daxx, an interaction crucial for its localization to ND10. nih.govwisc.edu This binding event initiates a cascade that leads to the degradation of Daxx via a proteasome-dependent, but surprisingly, ubiquitin-independent pathway. wisc.educapes.gov.brnih.gov The degradation of Daxx relieves the repression on the viral MIEP, allowing for the expression of viral IE genes and the successful initiation of lytic infection. nih.gov Research has shown that in the absence of pp71, Daxx effectively silences viral transcription, highlighting the critical role of pp71 in overcoming this intrinsic immune defense. nih.gov Furthermore, pp71 has been shown to induce the SUMOylation of Daxx, although this modification does not appear to be a prerequisite for Daxx degradation. nih.gov

    Table 1: Key Research Findings on pp71-Mediated Daxx Degradation

    FindingSignificanceReference(s)
    pp71 induces the proteasome-dependent, ubiquitin-independent degradation of Daxx.Reveals an uncommon mechanism of protein degradation and a key viral strategy to initiate infection. wisc.educapes.gov.brnih.gov
    Daxx degradation by pp71 is essential for activating HCMV immediate-early gene expression.Establishes a direct link between the inactivation of a host restriction factor and the progression of viral replication. nih.gov
    pp71 binds directly to Daxx, which facilitates the localization of pp71 to ND10.Demonstrates the mechanism by which pp71 targets the central hub of intrinsic antiviral defense. nih.govwisc.edunih.gov
    In the absence of pp71, Daxx-mediated repression of the viral MIEP halts HCMV replication.Underscores the indispensable role of pp71 in neutralizing a potent host antiviral mechanism. nih.gov

    Another critical component of the ND10-mediated antiviral defense is the α-thalassemia/mental retardation syndrome X-linked (ATRX) protein, a chromatin-remodeling factor that binds to Daxx. nih.govnih.gov ATRX contributes to the repressive chromatin environment that silences viral gene expression. nih.govnih.gov

    Studies have demonstrated that pp71 effectively displaces ATRX from ND10 sites at very early stages of infection, even before any significant degradation of Daxx is detectable. nih.govnih.gov This rapid relocation of ATRX from ND10 to the nucleoplasm is dependent on the interaction of pp71 with Daxx; a mutant pp71 unable to bind Daxx fails to displace ATRX. nih.gov The depletion of ATRX in cells has been shown to result in increased viral IE gene expression and replication, confirming its role as a host restriction factor. nih.govnih.govplos.org Therefore, the pp71-mediated displacement of ATRX from ND10 represents a crucial and early step in dismantling the host's intrinsic defenses, allowing for the efficient initiation of viral transcription. nih.govnih.gov

    While the primary focus of pp71's activity at ND10 is the neutralization of the Daxx-ATRX complex, it also influences other components of these nuclear bodies. ND10s are dynamic structures, and their composition can be altered during viral infection. asm.org Key ND10 proteins include the promyelocytic leukemia (PML) protein, which is the scaffold of these bodies, and Sp100, another transcriptional repressor. asm.orgnih.gov

    Inhibition of Cytoplasmic DNA Sensing Pathways

    Beyond the nucleus, HCMV must also contend with innate immune sensors in the cytoplasm that detect the presence of viral DNA. The cGAS-STING pathway is a critical component of this defense, leading to the production of type I interferons and other pro-inflammatory cytokines. asm.org HCMV pp71 has been identified as one of several viral proteins that antagonize this pathway. asm.org

    The stimulator of interferon genes (STING) is an adaptor protein that plays a pivotal role in the innate immune response to cytoplasmic DNA. nih.gov Upon activation, STING triggers a signaling cascade that results in the transcription of antiviral genes. nih.gov Research has revealed that pp71 can inhibit STING activation, thereby undermining this crucial host antiviral response. nih.govnih.gov This inhibition is critical for efficient viral replication. nih.govnih.gov Interestingly, the host can counteract this viral strategy through post-translational modifications. Studies have shown that protein S-nitrosylation of pp71 diminishes its ability to suppress the STING pathway, suggesting a host-driven mechanism to limit the effectiveness of this viral immune evasion protein. nih.govnih.govasm.org When pp71 is not S-nitrosylated, its inhibitory effect on the host antiviral response is more pronounced. nih.govasm.org

    A key step in STING-mediated signaling is its translocation from the endoplasmic reticulum (ER) to the Golgi apparatus, where it can activate downstream signaling components like TANK-binding kinase 1 (TBK1). asm.org The HCMV tegument protein UL82, which is pp71, has been shown to interfere with this process. researchgate.net UL82 interacts with STING and impairs its translocation from the ER to perinuclear microsomes. researchgate.net This is achieved by disrupting the complex between STING, iRhom2, and the TRAPβ translocation complex, which is necessary for STING trafficking. researchgate.net By blocking the movement of STING, pp71 effectively prevents the downstream activation of the interferon response, thereby evading a potent arm of the innate immune system.

    Table 2: Mechanisms of pp71-Mediated Inhibition of the STING Pathway

    MechanismDescriptionConsequenceReference(s)
    Interference with STING Activation pp71 undermines the activation of the STING adaptor protein.Prevents the initiation of the type I interferon response. nih.govnih.gov
    Blocking STING Translocation pp71 (UL82) interacts with STING and disrupts its translocation from the ER to the Golgi.Halts the signaling cascade by preventing STING from reaching its downstream activators. researchgate.net
    Modulation by Host S-Nitrosylation Host-mediated S-nitrosylation of pp71 reduces its ability to inhibit the STING pathway.Represents a host counter-defense mechanism to limit viral immune evasion. nih.govnih.govasm.org

    Modulation of Adaptive Immune Recognition Mechanisms

    The adaptive immune system, particularly cytotoxic T lymphocytes (CTLs), plays a pivotal role in recognizing and eliminating virus-infected cells. This recognition is primarily mediated by the presentation of viral peptides on Major Histocompatibility Complex (MHC) class I molecules at the cell surface. HCMV pp71 has been identified as a potent antagonist of this pathway, employing a two-pronged approach to disrupt the presentation of viral antigens to CTLs.

    FindingExperimental SystemOutcomeReference
    Dose-dependent reduction of surface MHC class I Glioblastoma cells transfected with UL82 gene or infected with adenovirus expressing pp71Specific decrease in cell surface MHC class I levels. nih.gov
    No effect on MHC class I synthesis Glioblastoma cells expressing pp71MHC class I heavy-chain transcript and protein levels were not interfered with. nih.gov
    Increased surface MHC class I with pp71 knockdown Cells infected with HCMV mutant (lacking US evasion genes) and treated with siRNA against pp71Increased accumulation of cell surface MHC class I complexes. nih.gov
    Potential enhancement of IE1 peptide presentation Human foreskin fibroblasts infected with pp71-overexpressing HCMV mutantsIncreased presentation of IE1-derived peptides by MHC class I. nih.gov

    Impairment of MHC Class I Trafficking

    In addition to reducing the total number of MHC class I molecules at the cell surface, pp71 actively interferes with their intracellular transport to the plasma membrane. The journey of a newly synthesized MHC class I molecule from the endoplasmic reticulum (ER) to the cell surface is a tightly regulated process. Glycosylation patterns of the MHC class I heavy chain serve as markers for its transit through the secretory pathway.

    A key finding revealed that pp71 expression correlates with an increased proportion of MHC class I molecules that remain sensitive to endoglycosidase H (endo H). nih.gov Endo H is an enzyme that cleaves N-linked glycans that have not been modified by enzymes located in the medial-Golgi. Therefore, sensitivity to endo H indicates that the MHC class I molecules are retained in a pre-medial-Golgi compartment, such as the ER or the ER-Golgi intermediate compartment (ERGIC). nih.gov This suggests that pp71 may prevent or delay the transport of properly folded MHC class I complexes from the ER to and through the Golgi apparatus, effectively creating a bottleneck in the antigen presentation pipeline. nih.gov By trapping MHC class I molecules within the cell, pp71 ensures that fewer of them reach the surface to present viral peptides, thus complementing its downregulation function. The precise molecular interactions through which pp71 mediates this trafficking block are still under investigation.

    ObservationImplicationExperimental EvidenceReference
    Increased Endoglycosidase H sensitivity of MHC class I Retention of MHC class I molecules in a pre-medial-Golgi compartment (ER/ERGIC).Analysis of MHC class I heavy chains in pp71-expressing cells. nih.gov
    Impaired trafficking to the cell surface Blockade of MHC class I transport to or through the Golgi apparatus.Inferred from endo H sensitivity and reduced surface expression. nih.gov

    Counteraction of Other Host Antiviral Responses

    Beyond its role in subverting adaptive immunity, pp71 is a formidable antagonist of intrinsic and innate antiviral defenses. The host cell possesses immediate, protein-based defenses known as intrinsic immunity and signaling pathways that detect viral components and trigger a broader innate immune response.

    A critical intrinsic defense mechanism involves nuclear domain 10 (ND10) bodies, which are nuclear protein aggregates that can silence viral gene expression. The cellular protein Daxx, a component of ND10, is a key player in this antiviral process. Upon viral entry, tegument-delivered pp71 translocates to the nucleus and directly targets Daxx for proteasome-mediated degradation. nih.govnih.gov This degradation of Daxx is crucial for relieving the repression of the viral major immediate-early promoter (MIEP) and initiating the cascade of viral gene expression. nih.gov By neutralizing Daxx, pp71 effectively disarms a primary host barrier to infection. nih.govnih.gov

    Furthermore, pp71 plays a significant role in counteracting the cGAS-STING pathway, a central component of the innate immune response to cytosolic DNA. Upon detection of the viral DNA genome in the cytoplasm, the sensor cGAS synthesizes cGAMP, which activates the adaptor protein STING (stimulator of interferon genes). Activated STING translocates from the ER to the Golgi, leading to the production of type I interferons and other pro-inflammatory cytokines. Research has shown that pp71 undermines this pathway by inhibiting STING activation. nih.govnih.govnih.gov The proposed mechanism involves pp71 interacting with STING and the cellular protein iRhom2, thereby disrupting the trafficking of STING from the ER to perinuclear microsomes, a critical step for its signaling function. nih.govplos.org By preventing STING translocation and subsequent signaling, pp71 effectively dampens the host's ability to mount a potent antiviral state. nih.govplos.org

    Interestingly, the host can fight back against this viral protein. A post-translational modification of pp71, S-nitrosylation, has been shown to inhibit its ability to undermine the STING-mediated antiviral response. nih.govnih.govnih.gov This suggests a dynamic interplay where the host can modify a key viral immune evasion protein to restore its own defense mechanisms.

    Host Defense PathwayTarget Proteinpp71-mediated EffectConsequenceReference
    Intrinsic Immunity (ND10) DaxxInduces proteasome-mediated degradation of Daxx.Relieves repression of viral immediate-early gene expression. nih.govnih.gov
    Innate Immunity (cGAS-STING) STINGInteracts with STING and iRhom2 to disrupt STING trafficking from the ER.Inhibits STING-mediated signaling and production of type I interferons. nih.govplos.org
    Host Counter-response pp71S-nitrosylation of pp71.Diminishes pp71's ability to inhibit the STING pathway. nih.govnih.govnih.gov

    Subcellular Localization and Phase Specific Roles of Cytomegalovirus Phosphoprotein 71kda

    Differential Localization in Differentiated versus Undifferentiated Cells

    The fate of an HCMV infection is largely decided by the subcellular trafficking of the virion-delivered pp71 protein, a process that is intrinsically linked to the differentiation status of the host cell. wisc.edu

    In terminally differentiated cells , such as fibroblasts and epithelial cells, pp71 efficiently translocates to the nucleus upon viral entry. nih.govwisc.eduresearchgate.net This nuclear ingress is crucial for initiating the lytic cascade. nih.gov Once in the nucleus, pp71 can perform its functions as a potent transactivator of viral immediate-early (IE) gene expression. nih.govnih.gov

    Conversely, in undifferentiated or incompletely differentiated cells , like myeloid progenitor cells (e.g., CD34+ hematopoietic progenitor cells) and monocytes, tegument-delivered pp71 is retained within the cytoplasm. nih.govwisc.eduresearchgate.net This cytoplasmic sequestration is a critical event for the establishment of viral latency. researchgate.netjci.org By remaining in the cytoplasm, often trapped in endosomes, pp71 is prevented from reaching its nuclear targets, thereby failing to initiate the lytic gene expression program. researchgate.netresearchgate.net

    The precise cellular mechanisms governing this differential localization are still under investigation but appear to be controlled by both phosphorylation and the specifics of virion uncoating in different cell types. nih.govnih.gov

    Nuclear Translocation in Lytic Infection Initiation

    The translocation of pp71 into the nucleus is a prerequisite for the initiation of a productive, lytic HCMV infection. nih.govmicrobiologyresearch.org This process occurs shortly after the virus infects a permissive cell. nih.govmicrobiologyresearch.org

    Once inside the nucleus, pp71 localizes to specific subnuclear structures known as PML nuclear bodies (PML-NBs), also referred to as ND10 domains. nih.govnih.gov This localization is facilitated by its strong interaction with a cellular protein called Daxx, a key component of these bodies. nih.govresearchgate.net The interaction with Daxx is not only required for the accumulation of pp71 at ND10 but is also central to its primary function in overcoming intrinsic cellular defenses. nih.govnih.gov

    Daxx is a transcriptional repressor that, along with other proteins like histone deacetylases (HDACs), silences viral gene expression by promoting the formation of repressive heterochromatin on the viral genome. researchgate.netasm.org By binding to Daxx, pp71 initiates a cascade of events that neutralizes this antiviral defense. nih.govnih.gov Specifically, pp71 binding disrupts the Daxx-ATRX complex and induces the proteasome-dependent, ubiquitin-independent degradation of Daxx. asm.orgnih.gov The degradation of Daxx effectively relieves the repression on the viral major immediate-early promoter (MIEP), allowing for the robust transcription of viral IE genes, such as IE1 and IE2, which are essential for driving the lytic replication cycle forward. nih.govasm.org

    Table 1: Key Research Findings on pp71 Nuclear Translocation and Lytic Infection

    FindingPrimary Interacting PartnerSubnuclear LocalizationMechanism of ActionOutcomeReference
    pp71 translocates to the nucleus in lytically infected cells.-NucleusActivates the major immediate-early promoter (MIEP).Initiation of IE gene expression and productive replication. nih.gov
    pp71 colocalizes with PML-NBs (ND10).DaxxPML Nuclear Bodies (ND10)Recruited to ND10 by Daxx.Facilitates interaction with and neutralization of intrinsic defense factors. nih.govnih.gov
    pp71 induces the degradation of Daxx.DaxxNucleusProteasome-dependent, ubiquitin-independent degradation.Relieves Daxx-mediated transcriptional repression of the MIEP. asm.orgnih.gov
    pp71-null HCMV shows a major defect in IE gene expression and replication.--Failure to counteract Daxx-mediated repression.Impaired viral replication. nih.govasm.org

    Cytoplasmic Retention in Latency Establishment

    In stark contrast to the events in permissive cells, the establishment of HCMV latency in cell types like CD34+ hematopoietic progenitor cells is characterized by the failure of pp71 to reach the nucleus. wisc.edunih.gov The protein is actively retained in the cytoplasm, a key strategy the virus employs to avoid triggering a lytic infection and instead enter a quiescent state. researchgate.netjci.orgresearchgate.net

    The mechanism of entry into these cells, often via macropinocytosis and endocytosis, results in pp71 being trapped within cytoplasmic endosomes. researchgate.net This sequestration prevents pp71 from accessing the nuclear compartment and, consequently, from interacting with and degrading its primary target, Daxx. wisc.eduresearchgate.net

    With Daxx remaining intact and functional in the nucleus, it can effectively execute its role as a transcriptional repressor. researchgate.netresearchgate.net Daxx, in concert with its binding partners like ATRX and histone deacetylases, facilitates the assembly of repressive heterochromatin on the viral MIEP. researchgate.net This epigenetic silencing of the MIEP prevents the expression of IE genes, thereby halting the lytic cascade and allowing for the establishment of a long-term, asymptomatic latent infection. researchgate.netnih.gov

    Implications of Subcellular Localization for Viral Latency and Reactivation

    The subcellular localization of pp71 is the linchpin that balances the switch between HCMV latency and lytic reactivation.

    Latency: The cytoplasmic retention of pp71 in undifferentiated myeloid cells is a cornerstone of latency. researchgate.netjci.org It ensures that the viral genome remains silenced by the host's intrinsic Daxx-mediated defense mechanisms. wisc.eduresearchgate.net This allows the virus to persist quietly within the host, evading immune detection. researchgate.net

    Reactivation: Reactivation from latency is a complex process often triggered by host cellular signals, such as inflammation or cellular differentiation. nih.govnih.gov When a latently infected monocyte differentiates into a macrophage or dendritic cell, the cellular environment changes. It is hypothesized that these differentiation-induced signals overcome the block on pp71 trafficking, allowing it to translocate to the nucleus. nih.gov Once in the nucleus, pp71 can degrade Daxx, reverse the repressive chromatin state on the MIEP, and initiate lytic gene expression, leading to the production of new virus particles. researchgate.netresearchgate.net Therefore, the regulated movement of pp71 from the cytoplasm to the nucleus is a critical event for HCMV to reactivate from its dormant state.

    Table 2: Subcellular Localization of pp71 and its Functional Consequences

    Cellular Statepp71 LocalizationStatus of DaxxState of MIEPInfection OutcomeReference
    Differentiated (e.g., Fibroblasts)NucleusDegradedActive/TranscribedLytic Infection wisc.eduresearchgate.net
    Undifferentiated (e.g., CD34+ HPCs)Cytoplasm (Endosomes)Stable/ActiveRepressed/SilencedLatency Establishment wisc.eduresearchgate.net
    Cellular Differentiation (Reactivation cue)Translocation from Cytoplasm to NucleusDegradedActivatedReactivation from Latency researchgate.netnih.gov

    Post Translational Modifications of Cytomegalovirus Phosphoprotein 71kda and Their Functional Consequences

    Phosphorylation of pp71 and its Regulatory Role

    As its name suggests, pp71 is a phosphoprotein, and this modification is integral to its function. wisc.edunih.gov Phosphorylation of pp71 is known to influence its activity, particularly its ability to interact with and degrade members of the retinoblastoma (Rb) family of tumor suppressors. wisc.edunih.gov By targeting the hypophosphorylated, active forms of Rb proteins for degradation, pp71 facilitates the progression of the cell cycle from a quiescent (G0) state into the S phase, creating a cellular environment that is more conducive to viral replication. wisc.edunih.gov This degradation occurs through a proteasome-dependent but ubiquitin-independent pathway. wisc.edu

    Furthermore, pp71 has been shown to accelerate the progression of cells through the G1 phase of the cell cycle, a function that appears to be distinct from its Rb-degradation activity. nih.govfrontiersin.org While the precise kinases responsible for the direct phosphorylation of pp71 are not fully elucidated, the viral kinase pUL97 is known to phosphorylate Rb proteins, suggesting a complex interplay of viral and cellular kinases in regulating the cell cycle during HCMV infection. asm.org Interestingly, a pp71 mutant that is incapable of degrading Rb can still support viral replication in vitro, indicating that HCMV has evolved redundant mechanisms to manipulate the host cell cycle. wisc.edu The phosphorylation status of pp71 is also thought to control its subcellular localization when expressed ectopically, although its precise impact on localization during a natural infection is less clear. nih.gov

    Table 1: Functional Consequences of pp71 Phosphorylation

    Functional AspectRole of pp71 PhosphorylationKey Findings
    Cell Cycle Regulation Targets hypophosphorylated Rb proteins for degradation.Stimulates quiescent cells to enter the S phase. wisc.edunih.gov
    Accelerates progression through the G1 phase.This function is largely independent of its Rb-binding motif. frontiersin.org
    Viral Replication Creates a favorable environment for viral replication.Redundant mechanisms for cell cycle control exist in HCMV. wisc.edu
    Subcellular Localization Influences the localization of ectopically expressed pp71.The effect on localization during natural infection is still under investigation. nih.gov

    S-Nitrosylation of pp71: Impact on Antiviral Response Inhibition

    S-nitrosylation is a reversible post-translational modification involving the covalent attachment of a nitric oxide group to the thiol side chain of a cysteine residue. This modification has emerged as a crucial regulator of protein function, including in the context of viral infections. For pp71, S-nitrosylation has been identified as a mechanism that curtails its ability to counteract the host's innate immune response. nih.gov

    Specifically, pp71 is S-nitrosylated at Cysteine 218 (C218). nih.gov This modification has a significant impact on pp71's ability to inhibit the cGAS-STING pathway, a critical component of the host's defense against DNA viruses. uniprot.org The STING (Stimulator of Interferon Genes) pathway, upon activation, triggers the production of type I interferons and other pro-inflammatory cytokines to establish an antiviral state. nih.gov Research has demonstrated that the S-nitrosylation of pp71 at C218 diminishes its capacity to undermine this STING-induced antiviral response. nih.gov

    Experimental evidence using a mutant form of pp71 where C218 is replaced with a serine (C218S), which cannot be S-nitrosylated, has shown that this mutant is more effective at suppressing STING-mediated innate immune responses. nih.gov This suggests that S-nitrosylation of pp71 is a host-driven mechanism to limit the viral protein's immune-evasive functions. nih.gov

    Table 2: Impact of pp71 S-Nitrosylation on Antiviral Response

    Modification SitePathway AffectedFunctional ConsequenceExperimental Evidence
    Cysteine 218 cGAS-STING Antiviral PathwayInhibits pp71's ability to suppress the STING-mediated immune response. nih.govA C218S mutant of pp71, which cannot be S-nitrosylated, shows enhanced suppression of the STING pathway. nih.gov

    pp71-Mediated SUMOylation of Host Proteins (e.g., Daxx)

    SUMOylation is a post-translational modification process that involves the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target proteins. This modification can alter the target protein's function, localization, and stability. The cellular protein Daxx, a transcriptional co-repressor and a component of promyelocytic leukemia nuclear bodies (PML-NBs), is a key target of pp71. nih.govasm.org Daxx is a central player in an intrinsic immune defense mechanism that silences HCMV immediate-early (IE) gene expression. nih.govnih.gov

    Upon entering the nucleus, pp71 interacts directly with Daxx, leading to two major consequences: the degradation of Daxx and the induction of Daxx SUMOylation. nih.govnih.gov The pp71-mediated degradation of Daxx is crucial for overcoming the host's intrinsic defense and initiating viral gene expression. frontiersin.org

    Intriguingly, while pp71 robustly promotes the SUMOylation of Daxx, this modification of Daxx does not appear to be a prerequisite for its degradation by pp71, nor does it seem to have a significant impact on the activation of viral IE gene expression. nih.govnih.gov The precise functional significance of pp71-induced Daxx SUMOylation for the virus remains an enigma. nih.govnih.gov One hypothesis is that Daxx SUMOylation might be a host-initiated defense mechanism to protect Daxx from degradation by blocking ubiquitin acceptor sites. nih.gov In this scenario, pp71 would have evolved to degrade Daxx through a ubiquitin-independent mechanism, rendering the SUMOylation of Daxx a thwarted host defense effort. nih.gov Another possibility is that the SUMOylation of Daxx may alter its ability to regulate cellular gene expression or apoptosis, processes that Daxx is involved in within uninfected cells. nih.gov

    Table 3: pp71-Mediated SUMOylation of Daxx

    Target ProteinMediating Viral ProteinFunctional ConsequencesUnresolved Questions
    Daxx pp71pp71 directly interacts with and promotes the SUMOylation of Daxx. nih.govThe precise role of Daxx SUMOylation in the context of HCMV infection is not fully understood. nih.govnih.gov
    This SUMOylation is not required for pp71-mediated Daxx degradation. nih.govIt is unclear if this modification benefits the virus or is a host defense mechanism. nih.gov
    It does not appear to be essential for the activation of viral immediate-early gene expression. nih.govnih.govThe potential impact on Daxx's other cellular functions remains to be fully explored. nih.gov

    Protein Protein Interaction Networks of Cytomegalovirus Phosphoprotein 71kda

    Interactions with Key Host Cellular Proteins

    To successfully initiate viral gene expression, pp71 must counteract cellular silencing mechanisms. It achieves this by targeting key host proteins that form the basis of intrinsic immunity.

    Daxx and ATRX Complexes

    A primary strategy of host cells to silence incoming viral DNA is through the action of proteins localized to promyelocytic leukemia nuclear bodies (PML-NBs), also known as nuclear domain 10 (ND10). nih.govnih.gov Two key components of this defense are the Death Domain-Associated protein (Daxx) and the Alpha-thalassemia/mental retardation syndrome X-linked protein (ATRX). nih.gov The Daxx-ATRX complex acts as a transcriptional repressor by remodeling chromatin into a repressive state. nih.gov

    Upon entering the nucleus, pp71 directly targets the Daxx protein. frontiersin.org This interaction is crucial for localizing pp71 to the PML-NBs. nih.gov Following this initial binding, pp71 orchestrates the disruption of the Daxx-ATRX complex. nih.gov Research indicates that pp71 first displaces ATRX from PML-NBs, an event that contributes to alleviating the repression of viral immediate-early (IE) gene expression. nih.gov Subsequently, pp71 mediates the degradation of Daxx through a proteasome-dependent, yet ubiquitin-independent, pathway. frontiersin.org This degradation of Daxx is a critical step in overcoming the host's intrinsic defense and allowing for the transcription of viral immediate-early genes, such as IE1 and IE2, to proceed. frontiersin.orgnih.gov

    Interacting ProteinEffect of Interaction with pp71Functional Outcome
    DaxxDirect binding, induction of proteasome-dependent degradationAlleviation of transcriptional repression of viral genes
    ATRXDisplacement from PML-NBsDisruption of the Daxx-ATRX repressive complex

    Retinoblastoma Family Proteins (Rb, p107, p130)

    The Retinoblastoma (Rb) family of proteins, which includes pRb, p107, and p130, are key tumor suppressors that regulate the cell cycle, primarily by controlling the transition from the G1 to the S phase. wisc.edu These proteins exert their function by binding to E2F transcription factors, thereby repressing the expression of genes required for DNA synthesis. wisc.edu

    Human cytomegalovirus pp71 has been shown to interact with the hypophosphorylated, active forms of all three members of the Rb family. wisc.edu This interaction is mediated by an LxCxD motif within the pp71 protein. nih.gov The consequence of this binding is the proteasome-dependent degradation of the Rb family proteins. wisc.edunih.gov By inducing the degradation of these critical cell cycle regulators, pp71 promotes cell cycle progression, driving quiescent cells into the S phase. wisc.edunih.gov This manipulation of the host cell cycle is believed to create a more favorable environment for viral DNA replication. nih.gov Interestingly, while pp71-mediated degradation of Rb proteins is a documented event during infection, it is not absolutely essential for lytic viral replication in vitro, suggesting that HCMV possesses redundant mechanisms to modulate the Rb/E2F pathway. wisc.edu

    Interacting ProteinEffect of Interaction with pp71Functional Outcome
    Rb (Retinoblastoma protein)Binding and proteasome-dependent degradationPromotion of cell cycle progression (G1 to S phase)
    p107Binding and proteasome-dependent degradationPromotion of cell cycle progression
    p130Binding and proteasome-dependent degradationPromotion of cell cycle progression from quiescence

    STING

    The stimulator of interferon genes (STING) pathway is a critical component of the innate immune response to viral infections. It detects the presence of cytosolic DNA, such as viral genomes, and triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. frontiersin.org

    The pp71 protein has been identified as an antagonist of the STING pathway. frontiersin.org It interacts with STING, and this interaction is thought to block the translocation of STING from the endoplasmic reticulum, a key step in its activation. frontiersin.org By inhibiting STING, pp71 effectively dampens the host's innate immune response, preventing the establishment of an antiviral state and thereby facilitating viral replication. frontiersin.org

    Interactions with Other Viral Proteins (e.g., pUL35, IE1, IE2)

    The function of pp71 is not solely dependent on its interactions with host proteins; it also collaborates with other viral proteins to ensure the efficient initiation of the lytic cycle.

    The tegument protein pUL35 has been identified as a direct interacting partner of pp71. nih.gov This interaction was confirmed through yeast two-hybrid screens and co-immunoprecipitation assays from both transfected and infected cells. nih.gov Functionally, pp71 and pUL35 cooperatively activate the HCMV major immediate-early promoter (MIEP). nih.gov The interaction leads to the relocalization of pUL35 to PML-NBs, where pp71 is already present, suggesting a coordinated effort to activate viral transcription at these sites. nih.gov

    While a direct physical interaction between pp71 and the major immediate-early protein IE1 (IE72) is less clearly defined, they exhibit a strong functional cooperation. nih.gov The primary role of pp71 is to act upstream, overcoming the Daxx-mediated repression to allow for the initial transcription of the major immediate-early genes, which include the gene for IE1. frontiersin.orgnih.gov Once expressed, IE1 takes over the role of disrupting PML-NBs, ensuring sustained viral gene expression. nih.gov Thus, pp71 initiates a process that IE1 then maintains and amplifies. frontiersin.org

    There is no clear evidence of a direct interaction between pp71 and the other major immediate-early protein, IE2 (IE86). The role of pp71 appears to be centered on activating the MIEP, which in turn drives the expression of both IE1 and IE2. frontiersin.orgnih.gov Therefore, the relationship is hierarchical, with pp71 being a key initiator of the transcriptional cascade that leads to the production of these essential regulatory proteins. frontiersin.org

    Interacting Viral ProteinNature of Interaction with pp71Functional Consequence
    pUL35Direct physical interactionCooperative activation of the major immediate-early promoter (MIEP) and relocalization of pUL35 to PML-NBs.
    IE1 (IE72)Functional cooperation (pp71 acts upstream)pp71 enables initial IE1 expression by overcoming host repression; IE1 then sustains the disruption of PML-NBs.
    IE2 (IE86)No known direct interaction (pp71 acts upstream)pp71 activates the MIEP, leading to the transcription of the IE2 gene.

    Functional Implications of Specific Protein Binding Events

    The protein-protein interactions of pp71 are central to its function as a potent viral regulator. Each binding event has specific and critical consequences for the viral life cycle.

    The degradation of Daxx is arguably the most critical function of pp71 at the onset of infection. frontiersin.orgnih.gov This single event dismantles a key component of the host's intrinsic defense, effectively "unlocking" the viral genome for transcription. Without the pp71-Daxx interaction, HCMV replication is severely impaired, particularly at low multiplicities of infection. frontiersin.org

    The targeting of the Rb family of proteins demonstrates how the virus co-opts cellular machinery for its own benefit. wisc.edu By forcing cells into the S phase, pp71 ensures the availability of the necessary cellular factors and resources for efficient viral DNA replication. wisc.edu This highlights a sophisticated viral strategy to create a cellular environment conducive to its propagation. nih.gov

    The inhibition of the STING pathway is a clear example of viral immune evasion. frontiersin.org By neutralizing this early warning system, pp71 prevents the host from mounting a rapid and potent antiviral response, buying the virus crucial time to establish infection. frontiersin.org

    The cooperative interaction with the viral protein pUL35 underscores the coordinated nature of the viral entry and gene activation process. nih.gov This partnership ensures a robust and efficient activation of the MIEP, setting in motion the entire cascade of viral gene expression. nih.gov The functional interplay with IE1 further illustrates a temporal and strategic handover of responsibilities, where pp71 acts as the vanguard, clearing the initial obstacles for the subsequently expressed viral proteins to establish a productive infection. frontiersin.orgnih.gov

    Methodological Approaches for Studying Cytomegalovirus Phosphoprotein 71kda

    Genetic Manipulation and Mutational Analysis

    Altering the genetic blueprint of the virus is a fundamental strategy for understanding the function of specific proteins like pp71. By creating viruses that lack or have a modified version of the protein, researchers can directly observe the consequences on viral replication and gene expression.

    To definitively establish the role of pp71, scientists have generated recombinant HCMV viruses in which the UL82 gene is deleted, creating a "pp71-null" virus. nih.gov This is often achieved using bacterial artificial chromosome (BAC) technology, which allows for the stable maintenance and precise genetic manipulation of the large HCMV genome in E. coli. nih.gov

    Once generated, these pp71-null viruses are characterized to assess the impact of the protein's absence. Key findings from the characterization of pp71-null viruses include:

    Impaired IE Gene Expression : Cells infected with pp71-null viruses show a significant decrease in the expression of viral immediate-early genes, particularly from the major immediate-early (MIE) locus (UL122-UL123). nih.govwisc.edu

    Severe Growth Defects : The lack of pp71 results in a pronounced replication defect, especially at low multiplicities of infection. wisc.edufrontiersin.org While not absolutely essential for viral replication, pp71 is required for an efficient lytic cycle. wisc.edu

    Requirement for Transactivation : The phenotype of the null mutant confirms that pp71's ability to transactivate the Major Immediate-Early Promoter (MIEP) is critical for initiating a robust productive infection. nih.govnih.gov

    Site-directed mutagenesis is a refined genetic technique used to make specific, targeted changes to the amino acid sequence of pp71. nih.gov This approach allows researchers to probe the function of specific protein domains and even individual amino acids. By introducing mutations and observing the resulting phenotype, scientists can map the regions of pp71 responsible for its various activities, such as protein-protein interactions and enzymatic functions. nih.govwikigenes.org

    For example, a mutation in the LxCxD motif of pp71 was created to disrupt its ability to bind to and degrade members of the Retinoblastoma (Rb) family of tumor suppressors. nih.gov Similarly, mutations targeting cysteine residues were introduced to investigate the role of S-nitrosylation on pp71 function. nih.govfrontiersin.org The results from these studies are crucial for understanding how pp71 interacts with cellular machinery.

    Mutated Domain/ResidueType of MutationObserved EffectInvestigated FunctionReference
    Daxx Interaction DomainsNot specifiedFailure to activate an MIEP reporter gene.Interaction with Daxx and MIEP transactivation. nih.govfrontiersin.org
    Cysteine Residues (C34, C94, C218)Cysteine to Serine substitution (Cys-to-Ser)Slight increase in viral growth kinetics; did not alter protein expression or tegument loading.Role of S-nitrosylation. nih.gov
    LxCxD motif (C219G)Cysteine to Glycine substitutionDisrupted the ability to bind Rb family proteins.Interaction with and degradation of Rb proteins. nih.gov
    Phosphorylation Site (Threonine 223)Mutation to a phosphomimetic amino acidAbrogation of nuclear targeting, resulting in cytoplasmic localization.Regulation of intracellular trafficking by phosphorylation. researchgate.net

    Cell-Based Assays for Gene Expression and Replication

    To quantify the functional consequences of pp71 expression or mutation, researchers rely on a variety of cell-based assays. These experiments, conducted in cultured human cells, provide quantitative data on gene expression levels and the kinetics of viral replication.

    Reporter gene assays are a cornerstone for studying the transactivation functions of proteins like pp71. In this system, the promoter of interest—typically the HCMV Major Immediate-Early Promoter (MIEP)—is linked to a gene that produces an easily measurable product, such as luciferase or β-galactosidase. researchgate.netpnas.org This construct is then introduced into cells, with or without a separate plasmid expressing pp71.

    The amount of light produced by luciferase, for example, serves as a direct readout of the MIEP's activity. Studies using this method have consistently shown that pp71 is a potent transactivator of the MIEP. nih.govnih.gov Furthermore, these assays have been instrumental in demonstrating that the interaction between pp71 and the cellular protein Daxx is critical for this transactivation function; pp71 mutants unable to bind Daxx fail to activate the MIEP reporter. nih.govfrontiersin.org Co-transfection experiments have even shown that the presence of Daxx can synergistically enhance pp71-mediated transactivation of the MIEP. nih.gov

    Viral growth curve analysis is used to assess the replication kinetics of different viral strains. nih.gov This assay involves infecting monolayers of a permissive cell line, such as human foreskin fibroblasts (HFFs), with a wild-type or mutant virus. At various time points post-infection, samples of the virus are harvested from the cells and the surrounding medium. The concentration of infectious virus in each sample is then determined by a plaque assay or other titration method.

    Protein Biochemistry and Interaction Studies

    To understand the mechanisms by which pp71 functions, it is essential to identify the cellular and viral proteins with which it interacts. Protein biochemistry provides the tools to discover these interaction partners and to study post-translational modifications of pp71 itself.

    A variety of methods are employed to map the pp71 interactome:

    Yeast Two-Hybrid Screen : This genetic method is used to discover novel protein-protein interactions. It was instrumental in the initial identification of the cellular protein Daxx as a specific interaction partner of HCMV pp71. frontiersin.orgnih.gov

    Co-immunoprecipitation (Co-IP) : This technique is widely used to verify protein-protein interactions within the context of an infected cell. springernature.com An antibody targeting pp71 is used to pull it out of a cell lysate; any proteins bound to pp71 are pulled out along with it and can be identified by immunoblotting. frontiersin.org This method has confirmed the interaction between pp71 and proteins like Daxx and STING. frontiersin.orguniprot.org

    Mass Spectrometry : This powerful analytical technique can be used to identify proteins that co-purify with pp71 and to map post-translational modifications on pp71 itself, such as phosphorylation. frontiersin.orgresearchgate.net Tandem mass spectrometry, for instance, determined that threonine 223 on pp71 can be phosphorylated, a modification that regulates its nuclear import. researchgate.net

    Through these biochemical and interaction studies, a network of pp71-interacting proteins has been identified. These interactions are central to pp71's known functions, including the counteraction of Daxx-mediated transcriptional repression and the degradation of Rb family proteins to promote cell cycle progression. wisc.eduuniprot.org

    Interacting ProteinProtein TypeMethod of IdentificationFunctional Consequence of InteractionReference
    DaxxCellular (Host)Yeast Two-Hybrid, Co-IPCounteracts Daxx-mediated repression of viral transcription. frontiersin.orgnih.govuniprot.org
    ATRXCellular (Host)Not specifiedpp71 displaces ATRX from nuclear domain 10 (ND10) sites. uniprot.org
    Retinoblastoma (Rb) family proteins (RB1, p107, p130)Cellular (Host)Not specifiedInduces proteasome-dependent degradation of hypophosphorylated forms, stimulating cell cycle entry. wisc.edunih.govuniprot.org
    STING1 (TMEM173)Cellular (Host)Co-IPInhibits the cGAS-STING innate immune signaling pathway. uniprot.org
    UL35ViralNot specifiedInteraction confirmed, specific function under investigation. uniprot.org

    Co-immunoprecipitation and Affinity Purification

    Co-immunoprecipitation (Co-IP) is a robust technique used to investigate protein-protein interactions in their physiological context. thermofisher.com This method utilizes an antibody specific to a target protein, in this case, cytomegalovirus phosphoprotein 71kDa (pp71), to capture it from a cell lysate. Any proteins that are bound to pp71 will be captured as well, forming an immune complex that can be isolated and analyzed. thermofisher.com

    Researchers have successfully employed Co-IP to validate interactions between pp71 and various cellular and viral proteins. For instance, the interaction between pp71 and the human Daxx (hDaxx) protein was confirmed using this method. nih.gov Similarly, Co-IP experiments demonstrated an in vivo interaction between pp71 and the retinoblastoma family protein p107. nih.gov The physical interaction between pp71 (encoded by UL82) and another viral tegument protein, ppUL35, was also verified in both transfected and infected cells through Co-IP, an interaction that remained stable even in high salt concentrations, indicating specificity. nih.gov

    Affinity purification is a related technique that can be used to isolate a protein of interest and its binding partners. In studies of pp71, affinity purification of the protein from cells at late stages of infection has led to the co-purification of several other viral proteins, suggesting the existence of larger protein complexes involving pp71. researchgate.net This approach, often coupled with mass spectrometry, is a powerful tool for identifying the components of these complexes on a larger scale.

    Table 1: Examples of pp71 Interactions Confirmed by Co-immunoprecipitation

    Interacting Protein Protein Type Cellular Context
    hDaxx Cellular Transfected and infected cells nih.gov
    p107 Cellular Co-expression in cells nih.gov
    ppUL35 Viral Transfected and infected cells nih.gov
    pp65 Viral Infected cells (via affinity purification of pp71) researchgate.netresearchgate.net

    Yeast Two-Hybrid Screening

    The yeast two-hybrid (Y2H) system is a genetic method used to discover protein-protein interactions. wikipedia.org It relies on the reconstitution of a functional transcription factor when two proteins, a "bait" and a "prey," interact. The bait protein is fused to the DNA-binding domain (DBD) of a transcription factor, while the prey protein (or a library of potential interacting proteins) is fused to the activation domain (AD). An interaction between the bait and prey brings the DBD and AD into proximity, activating the transcription of a reporter gene and allowing for the identification of the interacting partners. wikipedia.org

    Y2H screening has been instrumental in identifying novel interaction partners of pp71. A notable example is the identification of the cellular factor hDaxx as a strong binding partner of pp71. nih.gov This initial discovery in a Y2H screen was subsequently validated by other biochemical methods like co-immunoprecipitation. nih.gov

    Furthermore, large-scale Y2H analyses have been conducted to map the protein interaction network of human cytomegalovirus (HCMV) virion proteins. In these screens, pp71 (the product of the UL82 gene) was used as bait to screen against a library of other HCMV proteins. This approach successfully identified an interaction between pp71 and the viral tegument protein ppUL35. nih.gov A comprehensive Y2H analysis of 56 HCMV-encoded virion proteins tested thousands of pairwise combinations and identified numerous potential interactions, providing a framework for understanding the assembly and function of the virion. plos.orgnih.govnih.gov

    Table 2: Selected pp71 Interactions Identified by Yeast Two-Hybrid Screening

    Interacting Protein Protein Type System
    hDaxx Cellular Y2H screen with pp71 as bait nih.gov

    Proteomic Approaches for Interaction Discovery

    Modern proteomics offers powerful, large-scale methods for identifying protein-protein interactions. These approaches, particularly affinity purification coupled with mass spectrometry (AP-MS), allow for the comprehensive characterization of the "interactome" of a specific protein like pp71. In this method, pp71 is purified from cell lysates, and all the co-purifying proteins are identified using high-throughput mass spectrometry. nih.gov

    The application of proteomic strategies has significantly expanded the known network of pp71's cellular and viral interaction partners. nih.gov These unbiased, discovery-based methods have identified numerous proteins involved in various cellular processes, foreshadowing the diverse functions of pp71. nih.gov For example, proteomic analysis revealed that pp71 interacts with proteins involved in RNA processing, such as the RNA helicase DHX9. nih.gov

    Quantitative mass spectrometry techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be combined with affinity purification to distinguish specific interactors from non-specific background contaminants, enhancing the reliability of the identified interactions. nih.gov These comprehensive analyses have been crucial in building interaction maps for HCMV, revealing that viral proteins often target cellular hubs and pathways. elifesciences.org For pp71, proteomic studies have provided a global view of its interactions, suggesting roles in transcription, cell cycle regulation, and immune evasion. nih.govnih.gov

    Table 3: Cellular Pathways Associated with pp71 Interactors Identified by Proteomics

    Cellular Pathway/Process Example Interacting Protein(s)
    RNA Processing DHX9 nih.gov
    Transcriptional Repression hDaxx, ATRX wisc.eduasm.org
    Cell Cycle Control Retinoblastoma (Rb) family proteins nih.govwisc.edu

    Advanced Microscopy and Subcellular Localization Techniques

    Immunofluorescence and Live-Cell Imaging

    Immunofluorescence is a cornerstone technique for visualizing the subcellular localization of proteins. It uses fluorescently labeled antibodies to detect the target protein within fixed and permeabilized cells. This method has been extensively used to determine the location of pp71 during HCMV infection.

    Studies using immunofluorescence have shown that tegument-delivered pp71 translocates to the nucleus of the host cell shortly after infection. nih.govnih.gov Specifically, pp71 has been observed to co-localize with components of nuclear domain 10 (ND10), also known as promyelocytic leukemia (PML) bodies, such as the PML and Sp100 proteins. nih.govresearchgate.netresearcher.life This localization is critical for its function in counteracting host intrinsic defense mechanisms mediated by proteins like hDaxx and ATRX, which are also found in ND10. nih.govasm.org Besides its prominent nuclear localization, pp71 has also been detected in the cytoplasm, where it partially co-localizes with the endoplasmic reticulum resident protein calnexin. researchgate.net

    Live-cell imaging allows for the study of protein dynamics in real-time within living cells. nih.govmicroscopyu.comleica-microsystems.com While specific live-cell imaging studies tracking pp71 dynamics are not as extensively detailed in the provided context, this technique has been used to study the dynamics of other HCMV proteins and ND10 components. For example, live-cell imaging has been employed to visualize the disruption of ND10 by the HCMV major immediate-early protein (IE1) in real-time. nih.gov Given pp71's role in targeting ND10, live-cell imaging represents a powerful approach to dissect the temporal and spatial dynamics of pp71's interaction with these nuclear structures from the very early moments of infection. illinois.edu

    Cellular Fractionation

    Cellular fractionation is a biochemical technique used to separate cellular components into different fractions (e.g., nucleus, cytoplasm, mitochondria, membrane). abcam.com This method provides quantitative data on the distribution of a protein within different subcellular compartments. Following fractionation, techniques like Western blotting can be used to detect and quantify the protein of interest in each fraction.

    Table 4: Subcellular Localization of pp71

    Technique Observed Location Associated Structures/Proteins
    Immunofluorescence Nucleus nih.govnih.gov ND10/PML bodies, Sp100, hDaxx, ATRX nih.govasm.orgresearchgate.net
    Cytoplasm researchgate.net Endoplasmic Reticulum (partial) researchgate.net
    Cellular Fractionation Nuclear Fraction nih.gov -

    Gene Silencing Technologies (e.g., siRNA/shRNA Knockdown)

    Gene silencing technologies, such as small interfering RNA (siRNA) and short hairpin RNA (shRNA), are powerful tools for studying the function of a specific gene by reducing its expression. These methods utilize the cell's natural RNA interference (RNAi) pathway to target and degrade the messenger RNA (mRNA) of the gene of interest, thereby preventing the synthesis of the corresponding protein.

    The function of pp71 has been investigated by specifically knocking down its expression using siRNAs. For example, to confirm that pp71 is directly involved in the upregulation of Stem Cell Factor (SCF) expression in glioblastoma, researchers used siRNAs targeting pp71 mRNA. nih.gov The successful knockdown of pp71 protein expression resulted in a corresponding decrease in SCF secretion, demonstrating a causal link between pp71 and this pro-angiogenic factor. The specificity of the knockdown was confirmed by showing that the siRNAs had no effect on the expression of another viral gene, IE1. nih.gov

    Similarly, shRNA-expressing lentiviruses have been used to create stable cell lines with depleted levels of host factors that interact with pp71, such as ATRX. asm.org By infecting these knockdown cell lines with a pp71-null HCMV mutant, researchers demonstrated that ATRX plays a role in repressing viral immediate-early transcription, a repression that is normally overcome by pp71. asm.org These loss-of-function approaches are crucial for dissecting the specific contributions of pp71 to the complex processes of viral infection and pathogenesis.

    Table 5: Functional Outcomes of pp71 Knockdown

    Experimental System Finding Implication
    HCMV-infected neural precursor cells nih.gov siRNA-mediated knockdown of pp71 decreased secretion of Stem Cell Factor (SCF). pp71 is specifically involved in the upregulation of SCF.

    Broader Biological and Pathological Correlates of Cytomegalovirus Phosphoprotein 71kda Activity Mechanistic Focus

    Role in Modulating Cellular Environments Conducive to Viral Replication

    Upon infection, HCMV must navigate a hostile cellular environment characterized by intrinsic antiviral defenses. The pp71 protein is a key viral factor that counteracts these defenses, thereby priming the cell for productive lytic replication. researchgate.netnih.gov One of its primary functions is to neutralize the repressive effects of cellular proteins that would otherwise silence viral gene expression.

    A principal target of pp71 is the Death Domain-Associated Protein (Daxx), a cellular repressor that contributes to the formation of transcriptionally silent heterochromatin on the viral genome. nih.govnih.gov By mediating the proteasome-dependent, ubiquitin-independent degradation of Daxx, pp71 relieves this repression, allowing for the robust transcription of viral immediate-early (IE) genes, which is a critical step for initiating the lytic replication cycle. researchgate.netnih.govnih.gov Viruses lacking pp71 exhibit significant defects in IE gene expression and viral replication, particularly at low multiplicities of infection. researchgate.netjci.org

    Furthermore, pp71 modulates the cell cycle to create a state that is optimal for viral DNA synthesis. It targets the retinoblastoma (Rb) family of tumor suppressor proteins (including pRb, p107, and p130) for degradation. researchgate.netjci.orgmdpi.commdpi.com These Rb proteins normally act as gatekeepers of the cell cycle, preventing progression from the G1 to the S phase. By inducing the degradation of the hypophosphorylated, active forms of Rb proteins, pp71 promotes the host cell's entry into the S phase, ensuring a ready supply of cellular factors and nucleotides required for viral DNA replication. nih.govmdpi.complos.org This function is mediated by an LxCxD motif within pp71, which is characteristic of other viral oncoproteins that target Rb. researchgate.netjci.org This manipulation of the cell cycle helps establish an intracellular milieu rich in the precursors needed for viral replication. plos.org

    Table 1: Key Cellular Proteins Targeted by pp71 to Promote Viral Replication
    Target ProteinFunction of Target ProteinMechanism of pp71 ActionConsequence for Viral Replication
    DaxxTranscriptional repressor; promotes heterochromatin formation on viral DNA.Induces proteasome-dependent, ubiquitin-independent degradation. nih.govnih.govAlleviates repression of viral immediate-early (IE) gene expression, initiating the lytic cycle. researchgate.net
    Retinoblastoma (Rb) family proteinsTumor suppressors; block cell cycle progression from G1 to S phase.Binds to and induces degradation of hypophosphorylated Rb proteins. researchgate.netmdpi.commdpi.comPromotes cell cycle entry into S phase, providing necessary machinery for viral DNA synthesis. nih.govplos.org

    Influence on Pro-Angiogenic Signaling Pathways (e.g., SCF, CXCL12, IL8 activation)

    Angiogenesis, the formation of new blood vessels, is a critical process for the growth and survival of tumors, and it can be modulated by viral infections. Evidence strongly indicates that pp71 contributes to a pro-angiogenic environment, particularly in the context of glioblastoma (GBM). nih.govnih.gov A key mechanism is the activation of Stem Cell Factor (SCF) signaling. nih.govnih.gov

    Studies have shown that overexpression of pp71 in neural precursor cells and glioma cells leads to a significant increase in the secretion of SCF, a potent pro-angiogenic factor. nih.govnih.gov This induction is driven by pp71's ability to activate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which in turn promotes the transcription of the SCF gene. nih.govnih.gov The secreted SCF then acts in a paracrine manner on endothelial cells, binding to its receptor, c-kit. This SCF/c-kit activation stimulates downstream signaling that promotes angiogenesis, as demonstrated by increased capillary tube formation in vitro. nih.govnih.gov This pp71-induced paracrine signaling may contribute to the aggressive and highly vascular nature of malignancies like GBM. nih.gov

    Contribution to Cellular Proliferative Phenotypes in Specific Cell Contexts (e.g., glioblastoma, pancreatic cancer cell models)

    Beyond its fundamental role in the viral life cycle, pp71 has oncomodulatory properties, meaning it can influence the characteristics of cancer cells to favor tumor progression. nih.govnih.gov This is particularly evident in glioblastoma, the most aggressive primary brain tumor. nih.govnih.gov

    Human cytomegalovirus DNA and proteins, including pp71, are detected in over 90% of GBM tumors. nih.govnih.gov Within these tumors, pp71 is preferentially expressed in the CD133+ cancer stem-like cell population, which is thought to be critical for tumor initiation and recurrence. nih.govnih.govnih.gov As described previously, pp71 expression in GBM cells activates NF-κB signaling, leading to increased SCF secretion and a pro-angiogenic state that supports tumor growth. nih.govnih.gov Furthermore, pp71's ability to drive cell cycle progression by degrading Rb proteins can contribute to the proliferative nature of cancer cells. nih.govjci.org By promoting both angiogenesis and cell cycle progression, pp71 can enhance the malignant phenotype of glioblastoma. nih.govnih.gov

    The association of pp71 with cancer is not limited to glioblastoma. A retrospective study on pancreatic cancer tissues revealed the presence of pp71 proteins in 92% of the examined tumor tissues, compared to only 20% in healthy pancreatic tissues. nih.gov This high prevalence suggests a potential role for HCMV, and specifically pp71, in the pathophysiology of pancreatic cancer. nih.gov The study also noted a correlation between the high expression of pp71 and the tumor suppressor p63, indicating a complex interplay of viral and cellular factors in this malignancy. nih.gov While the precise mechanisms are still under investigation, the presence of pp71 in these tumors points to its potential as a contributor to the proliferative and aggressive nature of pancreatic cancer. nih.gov

    Table 2: Role of pp71 in Specific Cancer Models
    Cancer ModelPrevalence of pp71Observed Mechanistic ContributionsResulting Phenotype
    Glioblastoma (GBM)Present in >90% of tumors, especially in CD133+ cancer stem-like cells. nih.govnih.govActivates NF-κB signaling, induces SCF secretion, degrades Rb proteins. nih.govnih.govnih.govPromotes angiogenesis and cellular proliferation, contributing to aggressive tumor growth. nih.govnih.gov
    Pancreatic CancerDetected in 92% of examined tumor tissues. nih.govCorrelates with high expression of p63; suggested oncomodulatory role. nih.govPotential primary or cooperative role in the development and malignancy of pancreatic cancer. nih.gov

    Compound and Protein List

    NameType
    Cytomegalovirus phosphoprotein 71kDa (pp71)Viral Protein
    c-kitCellular Receptor
    CXCL12 (SDF-1)Chemokine
    DaxxCellular Protein
    IL-8Chemokine (Interleukin)
    NF-κBProtein Complex (Transcription Factor)
    p107Cellular Protein (Tumor Suppressor)
    p130Cellular Protein (Tumor Suppressor)
    p63Cellular Protein (Tumor Suppressor)
    Retinoblastoma protein (pRb)Cellular Protein (Tumor Suppressor)
    Stem Cell Factor (SCF)Growth Factor

    Emerging Concepts and Future Research Trajectories for Cytomegalovirus Phosphoprotein 71kda

    Unexplored Functions and Regulatory Mechanisms

    While cytomegalovirus (CMV) phosphoprotein 71kDa (pp71), the protein product of the UL82 gene, is recognized as a critical tegument protein for initiating lytic infection, several aspects of its functionality and regulation remain enigmatic, presenting fertile ground for future research. wisc.edufrontiersin.org

    A primary area of investigation is the precise role of pp71 during the reactivation of HCMV from latency. frontiersin.orgnih.govnih.gov During the establishment of latency in undifferentiated cells like CD34+ hematopoietic progenitor cells, tegument-delivered pp71 is sequestered in the cytoplasm or endosomes, preventing it from reaching the nucleus to degrade its restriction factor targets, such as Daxx. wisc.edufrontiersin.orgnih.gov This cytoplasmic retention is a key factor in allowing latency to be established. wisc.edu However, the mechanisms governing pp71's contribution to the switch from latency back to a lytic cycle are not well understood. nih.gov It is unclear if pp71 is essential for initiating immediate-early (IE) gene expression during reactivation, or if alternative pathways that bypass the need for pp71 exist. nih.govnih.gov Investigating the potential for alternative promoters or the role of other viral proteins, like LUNA, in driving IE transcription during reactivation is a key future direction. nih.gov

    Another significant unresolved area is the complete mechanism of the ubiquitin-independent proteasomal degradation mediated by pp71. nih.govpnas.org It is well-established that pp71 targets cellular tumor suppressors like the Retinoblastoma (Rb) family proteins and the Daxx protein for degradation via a proteasome-dependent, yet ubiquitin-independent pathway. wisc.edupnas.orgnih.gov This process requires the 19S regulatory particle of the proteasome, which is typically associated with ubiquitin-dependent degradation. nih.govnih.gov However, the full scope of other host or viral proteins targeted by this unusual degradation pathway and the precise molecular interactions that allow pp71 to bypass the need for substrate ubiquitination are yet to be fully revealed. nih.govpnas.org For instance, pp71 might function similarly to the protein antizyme, which facilitates the ubiquitin-independent degradation of ornithine decarboxylase by mediating its interaction with the proteasome. pnas.org

    Advanced Structural Characterization of pp71-Host/Viral Protein Complexes

    A detailed understanding of pp71's multifaceted roles necessitates high-resolution structural information of its complexes with various host and viral interaction partners. The recent determination of the full-length pp71 crystal structure provides a foundational leap, revealing that it folds into three β-barrels and forms a dimer in solution and in crystals. nih.gov This structural blueprint opens the door for more advanced characterization of its macromolecular assemblies.

    Future research will likely employ cutting-edge techniques like single-particle cryo-electron microscopy (cryo-EM) to visualize the architecture of pp71 in complex with its cellular targets. Cryo-EM is particularly well-suited for studying large, dynamic, and multi-protein complexes that are often challenging to crystallize. nih.govwhiterose.ac.uknih.gov This technology could provide near-atomic resolution snapshots of how pp71 engages with proteins like Daxx, ATRX, and the Rb family members. wjgnet.comnih.govuniprot.org Visualizing these interactions would elucidate the conformational changes induced by pp71 binding and provide a structural basis for its ability to disrupt their functions, such as displacing ATRX from nuclear domain 10 (ND10) sites. wjgnet.comuniprot.org

    Complementary to cryo-EM, cross-linking mass spectrometry (CX-MS) is a powerful technique for mapping protein-protein interaction interfaces and defining the topology of complexes within a more native environment, even in situ. nih.govresearchgate.netnih.gov This method uses chemical cross-linkers to create covalent bonds between nearby amino acid residues, which can then be identified by mass spectrometry to provide distance constraints. nih.gov Applying CX-MS to pp71 could identify transient or low-affinity interactors and map the binding sites for its known partners (e.g., Daxx, Rb, STING1, UL35) with high precision. uniprot.orgnih.gov This approach is especially valuable for studying complexes that are difficult to purify or reconstitute in vitro. researchgate.net The combination of cryo-EM and CX-MS offers an integrative structural biology approach that can generate highly detailed and accurate models of pp71-containing molecular machines. nih.govresearchgate.net

    These advanced structural methods will be crucial for understanding several key aspects of pp71 function. For example, they can help delineate the structural determinants of the pp71-Daxx interaction and reveal how this binding leads to Daxx SUMOylation and subsequent degradation. wisc.edu Similarly, structural analysis of the pp71-Rb complex could explain how pp71 specifically targets the hypophosphorylated, active form of Rb for degradation. nih.gov Furthermore, elucidating the structure of the pp71 dimer and identifying the critical residues at the dimerization interface provides a basis for creating mutants to study the functional importance of dimerization for its various activities. nih.gov

    Systems-Level Analysis of pp71-Mediated Host Perturbations

    To fully grasp the impact of pp71 on the host cell, research is moving beyond the study of individual protein interactions toward systems-level analyses. These approaches, including proteomics and transcriptomics, aim to comprehensively map the global changes, or perturbations, induced by pp71 expression during infection. nih.govfrontiersin.org

    Quantitative proteomics has become an invaluable tool for identifying the broad effects of viral proteins on the host proteome. frontiersin.org An unbiased proteomics approach using oligo(dT) affinity capture successfully identified pp71 as a previously unknown RNA-binding protein. nih.gov This study revealed that pp71 associates with both host and viral mRNAs and co-sediments with polysomes, suggesting a role in post-transcriptional regulation or translation. nih.gov Future systems-level studies could employ techniques like proteome-wide thermal shift assays (PTSA) or affinity purification-mass spectrometry (AP-MS) to identify the full spectrum of pp71 interactors and substrates in an unbiased manner. Such analyses could uncover novel host factors and pathways that are manipulated by pp71. Global quantitative proteomics on cells infected with wild-type versus pp71-null HCMV can reveal the full extent of proteins whose degradation is dependent on pp71, moving beyond the currently known targets. frontiersin.org

    On the transcriptomic level, gene array analyses have demonstrated that pp71 is essential for the efficient accumulation of multiple HCMV immediate-early (IE) mRNAs. nih.gov The absence of pp71 leads to a severe defect in the expression of viral IE genes, highlighting its role as a master initiator of the lytic cascade. wisc.edunih.gov Future research employing single-cell RNA sequencing (scRNA-seq) could provide unprecedented resolution into the heterogeneity of cellular responses to pp71. This would be particularly insightful for understanding the cell-type-specific functions of pp71 and the factors that determine whether an infection becomes lytic or latent. wisc.edunih.gov

    Integrating these multi-omics datasets will be key to constructing comprehensive models of the pp71-host interaction network. By combining proteomics, transcriptomics, and structural data, researchers can build a more holistic picture of how pp71 hijacks cellular machinery. This includes its known roles in counteracting intrinsic defense mechanisms by degrading repressors like Daxx, modulating the cell cycle by degrading Rb proteins, and inhibiting innate immune signaling by targeting STING1. frontiersin.orgwjgnet.comnih.govuniprot.org A systems-level understanding will not only clarify the known functions of pp71 but is also likely to uncover entirely new roles and mechanisms by which this critical viral protein ensures a cellular environment conducive to HCMV replication.

    Comparative Analysis of pp71 Homologs Across Herpesviruses

    The study of pp71 (UL82) in the context of its homologs within the broader Herpesviridae family provides valuable insights into conserved and divergent functions of these important tegument proteins. Recent structural and functional analyses have begun to shed light on these evolutionary relationships.

    The crystal structure of HCMV pp71 has enabled detailed structural comparisons with proteins from other herpesviruses. nih.gov A structural homology search identified the ORF10 protein from the gammaherpesvirus Murine Herpesvirus 68 (MHV68) as a close structural match. nih.gov This structural similarity prompted functional investigation, which revealed that, like ORF10, HCMV pp71 can interact with the host ribonucleic acid export 1 (Rae1) protein. This finding suggests a potentially conserved function in modulating mRNA export from the nucleus, a previously unappreciated role for pp71. nih.gov

    Conversely, structural homology does not always equate to functional conservation. The pp71 structure also shows similarity to viral deoxyuridinetriphosphatases (dUTPases), such as BLLF3 from the gammaherpesvirus Epstein-Barr virus (EBV). nih.gov However, despite this structural resemblance, functional assays demonstrated that HCMV pp71 lacks dUTPase activity. nih.gov This indicates that while these proteins may share a common ancestor, pp71 has evolved to lose this enzymatic function, likely acquiring new roles such as the degradation of cellular restriction factors.

    Comparative studies also extend to functional analogs in more distantly related herpesviruses. For instance, pp71 is often compared to the VP16 protein of the alphaherpesvirus Herpes Simplex Virus 1 (HSV-1), as both are tegument transactivators that are crucial for initiating IE gene expression. However, they achieve this through different mechanisms. While VP16 relies on the specific TAATGARAT sequence motif in IE promoters, pp71 appears to activate transcription in a more general, sequence-independent manner, partly by counteracting cellular repressors like Daxx. nih.gov Interestingly, pp71 shows some functional similarities to another HSV-1 protein, ICP0, as both can colocalize with PML protein at ND10 structures and relieve repression of viral genomes. nih.gov

    Future comparative analyses, aided by the increasing availability of protein structures and systems-level data from various herpesviruses, will continue to refine our understanding of the core functions required of these tegument proteins and the diverse evolutionary strategies viruses have employed to execute them.

    Compound and Protein Names

    NameTypeFunction/Role
    pp71 (UL82) Viral Protein (HCMV)Tegument transactivator, degrades host restriction factors, modulates cell cycle.
    Daxx Host ProteinTranscriptional corepressor, component of ND10 bodies, targeted by pp71.
    Retinoblastoma (Rb) protein Host ProteinTumor suppressor, cell cycle regulator, targeted by pp71.
    p107 Host ProteinRb family tumor suppressor, targeted by pp71.
    p130 Host ProteinRb family tumor suppressor, targeted by pp71.
    ATRX Host ProteinChromatin remodeling protein, Daxx-binding partner.
    Granzyme M Host ProteinImmune cell protease that cleaves pp71.
    STING1 Host ProteinInnate immune signaling adaptor, targeted by pp71.
    UL35 Viral Protein (HCMV)Interacts with pp71.
    ORF10 Viral Protein (MHV68)Structural and potential functional homolog of pp71.
    Rae1 Host ProteinRibonucleic acid export 1 protein, interacts with pp71 and ORF10.
    BLLF3 Viral Protein (EBV)dUTPase, structural homolog of pp71.
    VP16 Viral Protein (HSV-1)Tegument transactivator, functional analog of pp71.
    ICP0 Viral Protein (HSV-1)Immediate-early protein, functional analog of pp71.
    Antizyme Host ProteinFacilitates ubiquitin-independent degradation of ornithine decarboxylase.
    Ornithine decarboxylase Host ProteinEnzyme degraded by the proteasome without ubiquitination.
    LUNA Viral Protein (HCMV)Expressed antisense to pp71, role in latency/reactivation.
    p53 Host ProteinTumor suppressor, can be degraded by the proteasome ubiquitin-independently.
    p21 Host ProteinCell cycle regulator, can be degraded by the proteasome ubiquitin-independently.

    Q & A

    Q. What is the molecular structure and genomic organization of HCMV phosphoprotein pp71?

    pp71 (encoded by UL82) is a 71 kDa tegument phosphoprotein with a single open reading frame expressed via a rare 1.9 kb nonspliced mRNA. Its gene is coterminal with the more abundant 4 kb mRNA encoding pp65. The promoter region lacks a TATA box, suggesting unique transcriptional regulation . Structural studies highlight its role as an upper matrix protein involved in viral gene regulation and nuclear translocation during infection .

    Q. What experimental techniques are used to detect pp71 in infected cells?

    Key methods include:

    • Western blot : Polyclonal antisera against pp71 fusion proteins can track biphasic expression (peaks at 12 h and 72 h post-infection) .
    • Immunofluorescence : Localizes pp71 in the nucleus during early and late infection phases .
    • Northern blot : Identifies UL82-specific mRNA transcripts (1.9 kb and 4.0 kb) .
    • Cycloheximide treatment : Distinguishes residual viral inoculum (detected pre-3 h post-infection) from newly synthesized protein .

    Q. What is the functional role of pp71 in HCMV gene regulation?

    pp71 acts as an early transactivator, promoting viral gene transcription and nuclear translocation. It associates with nucleocapsids in nuclear skein structures during late infection, suggesting roles in viral maturation and tegument assembly .

    Advanced Research Questions

    Q. How does the biphasic expression pattern of pp71 affect experimental design and data interpretation?

    pp71 exhibits two expression peaks (12 h and 72 h post-infection), likely reflecting early regulatory and late structural roles. Researchers must time sample collection to capture these phases. Delayed detection (e.g., at 24 h) may lead to false negatives or misinterpretation of expression kinetics .

    Q. What challenges arise in distinguishing newly synthesized pp71 from residual viral inoculum in early infection studies?

    Residual pp71 from the viral inoculum can persist in host cells for up to 3 h post-infection. Cycloheximide treatment (to inhibit host protein synthesis) is critical to isolate newly synthesized pp71 and avoid confounding results .

    Q. How can conflicting data on pp71’s subcellular localization be resolved?

    Discrepancies may arise from fixation methods, antibody specificity, or infection stage. For example, immunogold labeling in late-stage infection confirms nuclear localization, while transient transfection studies may lack context-specific post-translational modifications. Standardizing protocols (e.g., synchronized infections) and validating antibodies with UL82-knockout controls are recommended .

    Q. What are the implications of pp71 interactions with host proteins for viral pathogenesis?

    pp71 (UL82) has been linked to host-pathogen interactions, such as stimulating leukemia cell proliferation in chronic lymphocytic leukemia. Follow-up studies propose investigating antiviral therapies targeting pp71 to disrupt viral or oncogenic pathways .

    Q. How does pp71 contribute to immune evasion compared to pp65?

    While pp65 dominates cytotoxic T-cell responses, pp71’s role is less characterized. Recent studies suggest it may modulate innate immune signaling, but further research using UL82-specific knockout strains or epitope mapping is needed to clarify its immune interactions .

    Methodological Considerations

    • Antibody selection : Use validated monoclonal antibodies (e.g., anti-pp71 CH12 for immunofluorescence) to ensure specificity .
    • Timing of assays : Align with biphasic expression peaks to capture dynamic roles .
    • Data normalization : Include housekeeping controls (e.g., β-actin) in Western blots to account for loading variability .

    For further experimental protocols, refer to cited methodologies in .

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